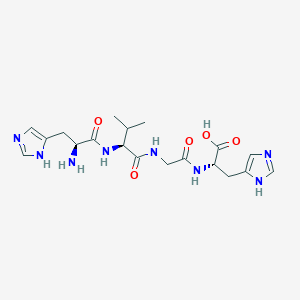

L-Histidine, L-histidyl-L-valylglycyl-

Description

Properties

CAS No. |

455938-10-0 |

|---|---|

Molecular Formula |

C19H28N8O5 |

Molecular Weight |

448.5 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C19H28N8O5/c1-10(2)16(27-17(29)13(20)3-11-5-21-8-24-11)18(30)23-7-15(28)26-14(19(31)32)4-12-6-22-9-25-12/h5-6,8-10,13-14,16H,3-4,7,20H2,1-2H3,(H,21,24)(H,22,25)(H,23,30)(H,26,28)(H,27,29)(H,31,32)/t13-,14-,16-/m0/s1 |

InChI Key |

FQOOEBDSPCRMED-DZKIICNBSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)N |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CN=CN2)N |

Origin of Product |

United States |

Structural Characterization and Conformational Analysis of L Histidyl L Valylglycine

Spectroscopic Analysis of L-Histidyl-L-Valylglycine

Spectroscopic methods are fundamental in determining the structure of peptides. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier Transform Infrared (FTIR) spectroscopy provide complementary information regarding connectivity, molecular weight, and secondary structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the three-dimensional structure of peptides in solution. uobasrah.edu.iq For a tripeptide like L-Histidyl-L-Valylglycine, 1D (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, TOCSY, HSQC) are employed to assign all proton and carbon signals. spectralservice.de The primary structure, the amino acid sequence, is confirmed by observing correlations between adjacent residues. spectralservice.de

¹H NMR spectra provide information on the chemical environment of protons. uobasrah.edu.iq The chemical shifts of the alpha-protons (Hα) and amide protons (NH) are particularly sensitive to the local conformation and hydrogen bonding patterns. For instance, the dispersion of Hα and NH chemical shifts can indicate the presence of stable secondary structures.

¹³C NMR spectroscopy complements proton NMR by providing data on the carbon backbone and side chains. spectralservice.de The chemical shifts of the carbonyl carbons (C=O) and alpha-carbons (Cα) are indicative of the peptide's secondary structure. spectralservice.deillinois.edu After acid hydrolysis, the individual amino acids can be identified and quantified by their characteristic signals in the ¹³C NMR spectrum. spectralservice.de

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for L-Histidyl-L-Valylglycine Residues Predicted values are based on typical chemical shifts for amino acids in a peptide chain and may vary based on solvent and pH conditions.

| Atom | L-Histidine Residue | L-Valine Residue | Glycine (B1666218) Residue |

| ¹H NMR | |||

| N-H | ~8.5 | ~8.3 | ~8.1 |

| Cα-H | ~4.6 | ~4.2 | ~3.9 |

| Cβ-H | ~3.2 | ~2.2 | - |

| Side Chain H | ~7.8, ~7.0 (imidazole) | ~1.0 (γ-CH₃) | - |

| ¹³C NMR | |||

| C=O | ~172 | ~173 | ~171 |

| Cα | ~54 | ~60 | ~43 |

| Cβ | ~29 | ~31 | - |

| Side Chain C | ~135, ~118, ~130 (imidazole) | ~19 (γ-CH₃) | - |

Source: Based on data from general peptide NMR studies and individual amino acid data. chemicalbook.comnih.govmdpi.com

Mass spectrometry (MS) is an essential tool for verifying the molecular weight and confirming the amino acid sequence of peptides. lew.ro Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides, which allows the molecule to be ionized intact, typically as a protonated species [M+H]⁺. rsc.org High-resolution mass spectrometry can determine the molecular mass with high accuracy, which can be compared to the theoretical (monoisotopic) mass of L-Histidyl-L-Valylglycine (C₁₃H₂₁N₅O₄), which is 327.16 Da.

Tandem mass spectrometry (MS/MS) is used for sequence verification. uab.edu The protonated peptide is isolated and subjected to collision-induced dissociation (CID), causing it to fragment at the peptide bonds. This fragmentation primarily produces b-ions (containing the N-terminus) and y-ions (containing the C-terminus). researchgate.net The sequential loss of amino acid residues from both ends generates a series of fragment ions whose mass differences correspond to the masses of the individual residues, thus confirming the sequence His-Val-Gly. MS is also highly sensitive for assessing the purity of a peptide sample by detecting the presence of any contaminants or side-products from synthesis.

Table 2: Theoretical Monoisotopic Masses of Expected ESI-MS/MS Fragments of L-Histidyl-L-Valylglycine Calculations are for singly charged [M+H]⁺ ions.

| Fragment Ion | Sequence | Theoretical m/z |

| b₁ | H | 138.06 |

| b₂ | HV | 237.13 |

| y₁ | G | 76.04 |

| y₂ | VG | 175.11 |

| [M+H]⁺ | HVG | 328.17 |

Source: Calculations based on standard amino acid residue masses. researchgate.netnih.gov

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules and is particularly useful for analyzing the secondary structure of peptides. nih.gov The most informative regions in the IR spectrum of a peptide are the Amide I and Amide II bands. okstate.edu

The Amide I band, appearing between 1600 and 1700 cm⁻¹, is primarily due to the C=O stretching vibration of the peptide backbone. Its frequency is highly sensitive to the peptide's secondary structure. For example, α-helical structures typically show an Amide I band around 1650-1658 cm⁻¹, while β-sheets absorb at a lower frequency of 1620-1640 cm⁻¹. Random coil or disordered structures are associated with a broad peak around 1640-1650 cm⁻¹. lew.ro

The Amide II band, found between 1510 and 1580 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. While also sensitive to conformation, it is generally considered less diagnostic than the Amide I band. For L-Histidyl-L-Valylglycine, FTIR analysis can provide a picture of its predominant conformation in a given state (e.g., solid-state or in solution). lew.roresearchgate.net

Table 3: Characteristic FTIR Amide Band Frequencies for Peptide Secondary Structures

| Secondary Structure | Amide I (C=O stretch) Frequency (cm⁻¹) | Amide II (N-H bend, C-N stretch) Frequency (cm⁻¹) |

| α-Helix | 1650–1658 | 1540–1550 |

| β-Sheet | 1620–1640 | 1520–1540 |

| β-Turn | 1660–1685 | 1530–1555 |

| Random Coil | 1640–1650 | 1535–1550 |

Source: Based on data from FTIR studies of peptides. lew.rookstate.edu

Advanced Structural Determination Methods

While spectroscopic methods provide valuable structural data, higher-resolution techniques are needed for a definitive three-dimensional structure. X-ray crystallography is the gold standard for determining the atomic-level structure of molecules in a crystalline state. For a peptide like L-Histidyl-L-Valylglycine, successful crystallization would allow for the precise determination of bond lengths, bond angles, and the peptide's conformation in the crystal lattice. However, crystallizing small, flexible peptides can be a significant challenge.

Analysis of large protein databases has shown that tripeptides can be classified into rigid, non-rigid, and intermediate categories based on their conformational variability. nih.gov The specific sequence of L-Histidyl-L-Valylglycine, with a bulky valine and a flexible glycine, suggests it likely falls into the intermediate or non-rigid class, adopting a range of conformations rather than a single, rigid structure. nih.gov

Computational Approaches to Peptide Structure and Dynamics

Computational methods, particularly molecular dynamics simulations, have become indispensable for studying the conformational landscape and dynamic behavior of peptides, which are often difficult to characterize fully by experimental means alone. nih.govmdpi.com

Molecular Dynamics (MD) simulations provide a computational microscope to view the motion of a peptide over time. nih.gov An MD simulation of L-Histidyl-L-Valylglycine would involve placing the peptide in a simulated environment, such as a box of water molecules, and calculating the forces on each atom to model its dynamic behavior. scispace.com

These simulations can reveal the full ensemble of conformations that the peptide can adopt in solution, including transient structures and the transitions between them. researchgate.netnih.gov Key insights from MD simulations include:

Conformational Preferences: Identifying the most populated conformational states and the dihedral angles (phi, psi) that define the backbone structure. nih.gov

Hydrogen Bonding: Analyzing the formation and breaking of intramolecular hydrogen bonds, which are crucial for stabilizing secondary structures like β-turns, and intermolecular hydrogen bonds with the solvent. acs.org

Solvent Effects: Understanding how the peptide interacts with its aqueous environment and how water molecules influence its structure and flexibility.

By integrating MD simulation results with experimental data from NMR and FTIR, a more complete and dynamic picture of the structure of L-Histidyl-L-Valylglycine can be achieved. youtube.com

Table 4: Conceptual Outline of a Molecular Dynamics Simulation Study

| Step | Description | Purpose |

| 1. System Setup | An initial 3D structure of the peptide is generated and placed in a simulation box filled with explicit solvent (e.g., water) and counter-ions. | To create a realistic starting model of the peptide in its environment. |

| 2. Energy Minimization | The system's potential energy is minimized by adjusting atomic positions to remove steric clashes or unfavorable contacts. | To relax the system and prepare it for dynamic simulation. |

| 3. Equilibration | The system is gradually heated to the target temperature and the pressure is adjusted under restraints, which are then slowly removed. | To allow the system to reach thermal and pressure equilibrium before data collection. |

| 4. Production Run | The simulation is run for an extended period (nanoseconds to microseconds) without restraints to collect trajectory data. | To sample the conformational space of the peptide under the specified conditions. |

| 5. Trajectory Analysis | The collected data is analyzed to calculate structural properties like RMSD, radius of gyration, hydrogen bonds, and dihedral angles. | To extract meaningful information about the peptide's structure, dynamics, and stability. |

Source: Based on standard molecular dynamics simulation protocols. nih.govresearchgate.net

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations offer profound insights into the electronic properties of peptides like L-histidyl-L-valylglycine (His-Val-Gly), elucidating aspects of molecular stability, reactivity, and charge distribution. Methodologies such as Density Functional Theory (DFT) are frequently employed to model these characteristics. nih.govnih.gov For the constituent amino acids and their derivatives, calculations using various basis sets, such as B3LYP/6–311++G(d,p), provide a detailed understanding of their geometric and electronic parameters. nih.gov

Key electronic properties that can be determined through these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller gap suggests higher reactivity. These calculations can also determine other quantum chemical descriptors like ionization potential, electron affinity, chemical potential, hardness, and the global electrophilicity index, which collectively describe the molecule's behavior in chemical reactions. researchgate.net

Natural Bonding Orbital (NBO) analysis is another powerful tool used in conjunction with quantum calculations to understand the charge distribution and intramolecular bonding interactions. nih.gov This analysis reveals details about hybridization and the delocalization of electron density within the molecule, which is crucial for understanding the peptide's structure and interaction capabilities. For instance, in protonated histidine, NBO analysis can detail the charge distribution within the imidazole (B134444) ring. nih.gov The application of these computational methods allows for a comprehensive electronic-level description of L-histidyl-L-valylglycine, forming a basis for understanding its structure-function relationships.

Table 1: Key Electronic Properties Calculated by Quantum Chemical Methods

| Property | Description | Relevance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron. researchgate.net |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. |

| Ionization Potential | The minimum energy required to remove an electron. | A measure of the molecule's tendency to be oxidized. nih.gov |

| Electron Affinity | The energy released when an electron is added. | A measure of the molecule's tendency to be reduced. nih.gov |

| Chemical Potential (μ) | A measure of the escaping tendency of electrons from a stable system. | Related to electronegativity. researchgate.net |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Related to the HOMO-LUMO gap. researchgate.net |

| Global Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow. | Quantifies the electrophilic nature of the molecule. researchgate.net |

Metal Ion Binding and Coordination Modes of His-Val-Gly

The tripeptide L-histidyl-L-valylglycine contains several potential donor sites for metal ion coordination, primarily the imidazole nitrogen atoms of the histidine residue, the terminal amino group, the peptide backbone amide groups, and the terminal carboxylate group. The histidine residue, in particular, is a very effective metal-binding agent. d-nb.infonih.gov The coordination behavior of His-Val-Gly is of significant interest as similar sequences are found in the active sites of metalloenzymes, such as Cu,Zn-superoxide dismutase (Cu,Zn-SOD). nih.govnih.gov

Studies on the closely related peptide fragment His-Val-Gly-Asp with zinc(II) ions reveal specific coordination modes depending on the pH of the solution. nih.gov At lower pH, monodentate binding occurs through the N-terminal imidazole nitrogen. nih.gov As the pH increases, a histamine-type coordination becomes possible, involving both the imidazole nitrogen and the terminal amino group. nih.gov In the case of Zn(II) interacting with His-Val-Gly-Asp, coordination initially involves the terminal carboxylate, followed by binding to the N-terminal imidazole. nih.gov Unlike some other metal-peptide complexes, amide deprotonation does not typically occur with Zn(II); instead, hydroxo-complexes are formed at higher pH values. nih.gov

The interaction with copper(II) ions shows different coordination behavior. For instance, studies on Cu(II) with His-Val-Gly-Asp show the formation of a macrochelate structure involving histamine-type coordination. nih.gov The stability of such chelates can suppress the deprotonation of amide groups, which might only occur at a high pH. nih.gov The specific coordination geometry is influenced by the metal ion itself, with different ions favoring different coordination numbers and geometries (e.g., octahedral or distorted square planar). nih.govmdpi.com The cysteine thiolate group is a primary binding site for many metal ions, but the presence of a histidyl side chain significantly contributes to the stability of the resulting complexes. d-nb.info The affinity of L-histidine for various divalent metal ions has been computationally studied, showing a particularly strong affinity for Cu(II). researchgate.net

Table 2: Coordination of Metal Ions with His-Val-Gly and Related Peptides

| Metal Ion | Peptide Sequence | Coordination Species | Coordination Mode | Method of Study | Reference |

| Zn(II) | His-Val-Gly-Asp | [ZnBH₂]²⁺ | Coordination at the terminal carboxylate. | Potentiometric, Spectroscopic (NMR) | nih.gov |

| Zn(II) | His-Val-Gly-Asp | [ZnBH]⁺ | Monodentate binding via N-terminal imidazole. | Potentiometric, Spectroscopic (NMR) | nih.gov |

| Zn(II) | His-Val-Gly-Asp | [ZnB], [ZnB₂H]⁻, [ZnB₂]²⁻ | Histamine-type coordination. | Potentiometric, Spectroscopic (NMR) | nih.gov |

| Cu(II) | His-Val-Gly-Asp | [CuB] | Histamine-type coordination with macrochelate formation. | Potentiometric, Spectroscopic (EPR, NMR) | nih.gov |

| Cu(II) | His-Val-Gly-Asp | [CuBH₋₃]³⁻ | 4N coordination (NH₂, N⁻, N⁻, Nᵢₘ) at high pH. | Potentiometric, Spectroscopic (EPR, NMR) | nih.gov |

In the table, B represents the peptide His-Val-Gly-Asp.

Biochemical Pathways and Enzymatic Interactions Involving L Histidyl L Valylglycine

Proteolytic Degradation of Peptides Containing Histidine, Valine, and Glycine (B1666218)

The breakdown of peptides is a fundamental biological process mediated by a diverse group of enzymes known as peptidases or proteases. The susceptibility of L-histidyl-L-valylglycine to proteolytic cleavage depends on the specificity of these enzymes for the peptide bonds between His-Val and Val-Gly.

The cleavage of a peptide bond is a highly specific event, dictated by the amino acid residues flanking the scissile bond (the bond to be broken). The residues on the N-terminal side of the cleavage site are denoted as P4, P3, P2, P1, and those on the C-terminal side as P1', P2', P3', P4'. nih.gov The specificity of a peptidase is determined by its preference for particular amino acids at these positions.

While direct experimental studies on the complete proteolytic degradation of L-histidyl-L-valylglycine are not extensively documented, the known specificities of various proteases allow for predictions of its potential cleavage. For instance, a study on the substrate specificity of cathepsin E revealed that it disfavors glycine at the P1 position and histidine at the P1' position. ucsf.edu This suggests that the His-Val bond in His-Val-Gly (where Val is P1 and His is P2, and for the preceding bond, Gly would be P1' and Val P1) might not be a primary target for this particular enzyme.

Conversely, studies on enteropeptidase, a serine protease, have utilized synthetic peptides containing the sequence Val-Gly, indicating that this bond is susceptible to cleavage by certain enzymes. researchgate.net Enteropeptidase itself has a high specificity for cleaving after a lysine (B10760008) residue, and the Val-Gly bond in the model peptide Val-(Asp)4-Lys-Ile-Val-Gly was part of the substrate used to study its activity. researchgate.net

General purpose tools for predicting protease cleavage sites, such as PeptideCutter, can provide a theoretical overview of potential enzymes that might act on the His-Val-Gly sequence. These predictions are based on known protease specificities.

Table 1: Predicted Proteolytic Cleavage of L-Histidyl-L-Valylglycine by Various Proteases

| Protease | Predicted Cleavage Site | Specificity |

|---|---|---|

| Pepsin (pH > 2) | Potentially between His-Val and Val-Gly | Preferentially cleaves at hydrophobic residues like Val in the P1 or P1' position. expasy.org |

| Thermolysin | Potentially between His-Val | Cleaves before hydrophobic residues like Val. |

| Chymotrypsin | Low probability | Prefers large hydrophobic residues (Phe, Trp, Tyr) at P1. |

This table is based on theoretical predictions and known specificities; experimental validation for L-histidyl-L-valylglycine is limited.

The inherent stability of peptide bonds is crucial for maintaining the structural integrity of peptides and proteins. The peptide bond itself is a resonance-stabilized amide linkage, making it relatively resistant to spontaneous hydrolysis under physiological conditions. However, the nature of the amino acid side chains flanking the peptide bond can influence its susceptibility to both enzymatic and chemical cleavage.

Non-enzymatic cleavage of peptide bonds can occur under harsh conditions, such as strong acid hydrolysis, which is a non-specific method used for amino acid composition analysis. khanacademy.orgyoutube.com Specific chemical cleavage at glycine residues has also been demonstrated using reagents like alkaline mercuric oxycyanide, though this is a laboratory method and not a physiological process. nih.gov

Contribution to Amino Acid Metabolism and Intermediary Pathways

Upon proteolytic degradation of L-histidyl-L-valylglycine, its constituent amino acids—L-histidine, L-valine, and L-glycine—are released and enter their respective metabolic pathways. These pathways ultimately connect to central energy-producing cycles, such as the citric acid cycle.

The catabolism of L-histidine is a multi-step enzymatic process that primarily occurs in the liver and skin. The initial and rate-limiting step is the non-oxidative deamination of histidine by the enzyme histidase (also known as histidine ammonia-lyase) to form urocanic acid and ammonia. chemicalbook.comnih.gov

Following a series of further enzymatic reactions, the carbon skeleton of histidine is converted to N-formiminoglutamate (FIGLU) . The formimino group is then transferred to tetrahydrofolate (THF), a crucial one-carbon carrier, in a reaction catalyzed by glutamate formiminotransferase . This reaction yields glutamate and 5-formiminotetrahydrofolate. expasy.orgpnas.org

Glutamate can then be deaminated by glutamate dehydrogenase to form α-ketoglutarate , a key intermediate of the citric acid cycle. expasy.org This provides a direct link between histidine catabolism and central energy metabolism.

Table 2: Key Enzymes in L-Histidine Catabolism

| Enzyme | Reaction Catalyzed | Metabolic Significance |

|---|---|---|

| Histidase | L-Histidine → Urocanic acid + NH₃ | First and regulatory step in histidine catabolism. chemicalbook.comnih.gov |

| Urocanase | Urocanic acid → 4-Imidazolone-5-propionate | Continues the degradation pathway in the liver. |

| Imidazolonepropionase | 4-Imidazolone-5-propionate → N-Formiminoglutamate (FIGLU) | Leads to the formation of a key intermediate. |

| Glutamate formiminotransferase | FIGLU + THF → Glutamate + 5-Formiminotetrahydrofolate | Links histidine metabolism to folate metabolism and produces glutamate. pnas.org |

Valine , as a branched-chain amino acid (BCAA), undergoes catabolism primarily in skeletal muscle. The initial steps, transamination and oxidative decarboxylation, are common to all BCAAs. Valine is first transaminated to its corresponding α-keto acid, α-ketoisovalerate. This α-keto acid then undergoes oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase complex .

Subsequent enzymatic reactions lead to the formation of propionyl-CoA , which is then carboxylated to methylmalonyl-CoA. Finally, methylmalonyl-CoA is converted to succinyl-CoA , an intermediate of the citric acid cycle. This pathway highlights the glucogenic nature of valine, as succinyl-CoA can be converted to glucose through gluconeogenesis.

Glycine is a metabolically versatile amino acid. One of its major catabolic routes is its conversion to serine by the enzyme serine hydroxymethyltransferase (SHMT) , a reaction that also involves tetrahydrofolate. Serine can then be converted to pyruvate, which can enter the citric acid cycle or be used for gluconeogenesis. Glycine is also a precursor for the synthesis of other important biomolecules, including purines, creatine, and the antioxidant glutathione.

Modulation of Enzyme Activity by L-Histidyl-L-Valylglycine

While the primary fate of small peptides in the body is degradation into their constituent amino acids, some peptides can exhibit biological activity, including the modulation of enzyme function. There is, however, a lack of direct scientific evidence demonstrating that the specific tripeptide L-histidyl-L-valylglycine acts as a modulator of enzyme activity.

Research has shown that individual amino acids can influence enzyme function. For example, L-histidine has been found to activate human N-myristoyltransferase in a concentration-dependent manner. nih.gov This enzyme is crucial for the N-terminal myristoylation of many proteins. In the same study, structural analogues of L-histidine, such as L-histidinol and histamine (B1213489), were shown to inhibit the enzyme. nih.gov This suggests that the imidazole (B134444) side chain of histidine plays a key role in this interaction.

It is plausible that the His-Val-Gly tripeptide, by presenting the histidine residue in a specific conformation, could interact with enzymes. However, without direct experimental data, any potential modulatory role remains speculative. The presence of the peptide bonds and the adjacent valine and glycine residues would significantly alter the chemical properties of the histidine residue compared to its free form, likely resulting in different interactions with enzyme active or allosteric sites. Further research is needed to explore whether L-histidyl-L-valylglycine or similar small peptides possess any direct enzyme-modulating activities.

Q & A

Q. What are the recommended safety protocols for handling L-histidine in laboratory settings?

L-Histidine requires standard laboratory safety practices, including proper ventilation, personal protective equipment (PPE), and avoidance of ignition sources. Gloves should be chemically resistant (e.g., nitrile), and safety goggles are mandatory to prevent eye contact. Storage must be in dry, sealed containers away from light and heat . In case of spills, absorbent materials should be used, and contaminated areas must be cleaned immediately to prevent environmental contamination .

Q. How can researchers determine the solubility and stability of L-histidine in aqueous buffer systems?

Solubility and stability studies should use densimetry and differential scanning calorimetry (DSC) to measure apparent molar volumes and heat capacities. For example, at pH 7.4 (phosphate buffer), solubility ranges from 0.00215 to 0.03648 mol/kg, with temperature-dependent stability up to 313 K. Pre-drying the compound at 343 K under vacuum for 48 hours ensures purity before experimentation .

Q. What methodologies are used to confirm the structural integrity of L-histidine in peptide synthesis (e.g., L-histidyl-L-valylglycyl-)?

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for verifying peptide sequences. For example, tandem MS/MS with Pearson’s correlation coefficients ≥0.85 between experimental and reference spectra confirms identity. Synthetic routes should specify reaction conditions (e.g., coupling agents, protecting groups) to minimize side reactions .

Advanced Research Questions

Q. How do experimental designs account for conflicting data on L-histidine’s role in muscle fiber-type transitions?

Studies show L-histidine alone upregulates MyoD and MEF2C expression in breast muscle, while combined with β-alanine, it does not. To resolve contradictions, researchers must standardize dosage (e.g., 0.5–2.0 mM for in vitro models) and control variables like diet, species, and tissue specificity. RNA-seq or qPCR can validate gene expression changes .

Q. What mechanisms underlie L-histidine’s antioxidant properties, and how do they interact with oxidative stress pathways?

L-Histidine scavenges hydroxyl radicals and singlet oxygen via its imidazole ring. In in vitro models (e.g., tert-butylhydroperoxide exposure), oxidation byproducts (e.g., 2-oxo-histidine) form via metal-catalyzed Fenton reactions. Chelators like EDTA can mitigate this, but residual Fe²⁺/Cu²⁺ in buffers may confound results. Redox assays (e.g., ORAC) quantify antioxidant capacity .

Q. How do researchers address inconsistencies in synergistic effects of L-histidine with other compounds (e.g., L-carnosine) in neuroprotection?

Dose-response curves are critical. For example, 1 mM L-histidine + 10 mM L-carnosine shows neuroprotective synergy in MTT assays, while lower doses (0.5 mM + 5 mM) do not. Isobolographic analysis or Chou-Talalay methods can statistically validate synergism. Cell viability assays must control for pH shifts caused by buffering agents .

Q. What challenges arise in synthesizing L-histidine-containing peptides (e.g., L-histidyl-L-valylglycyl-), and how are they mitigated?

Challenges include racemization during coupling and poor solubility. Strategies:

- Use orthogonal protecting groups (e.g., Fmoc for histidine’s imidazole).

- Optimize solvent systems (e.g., DMF/DCM mixtures).

- Employ microwave-assisted synthesis to reduce reaction time and side products .

Key Methodological Recommendations

- Contradiction Analysis : Replicate studies using identical buffers (e.g., phosphate vs. Tris) to control for metal ion interference .

- Peptide Synthesis : Validate chiral purity via circular dichroism (CD) spectroscopy .

- Oxidation Studies : Use LC-MS to quantify histidine oxidation products (e.g., aspartic acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.